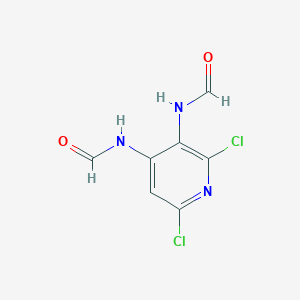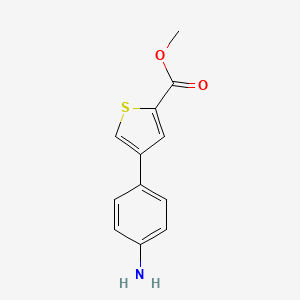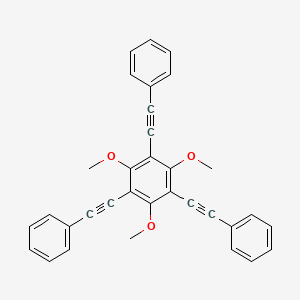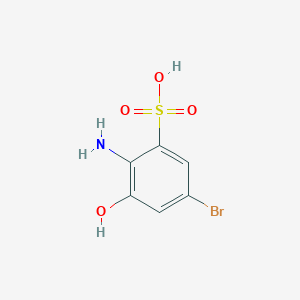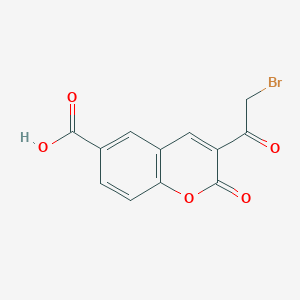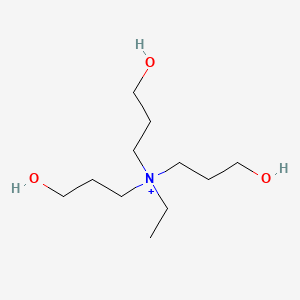
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is a quaternary ammonium compound with multiple hydroxyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications due to its ability to form stable complexes with metal ions and its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium typically involves the reaction of N-ethylpropan-1-amine with 3-chloropropane-1,2-diol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloropropane, resulting in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the formulation of buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups can form hydrogen bonds with polar molecules, while the quaternary ammonium group can interact with negatively charged species. These interactions enable the compound to stabilize emulsions, enhance solubility, and facilitate the transport of molecules across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar structure with two hydroxyl groups, used in the synthesis of various chemical compounds.
Uniqueness
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is unique due to its specific combination of hydroxyl groups and quaternary ammonium structure, which provides it with distinct surfactant properties and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
685083-68-5 |
|---|---|
Formule moléculaire |
C11H26NO3+ |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
ethyl-tris(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3/c1-2-12(6-3-9-13,7-4-10-14)8-5-11-15/h13-15H,2-11H2,1H3/q+1 |
Clé InChI |
MSSHZNKQLXZKJD-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CCCO)(CCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


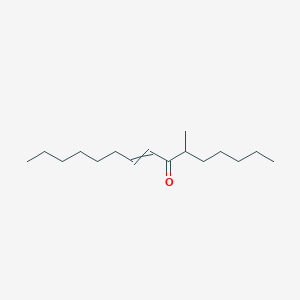

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
phosphanium iodide](/img/structure/B12529374.png)
